molecular formula C₁₃H₁₁F₃N₂O₃ B1144782 N-(Trifluoroacetyl)-L-tryptophan CAS No. 363-39-3

N-(Trifluoroacetyl)-L-tryptophan

Cat. No.: B1144782
CAS No.: 363-39-3
M. Wt: 300.23
InChI Key:
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Description

N-(Trifluoroacetyl)-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a trifluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trifluoroacetyl)-L-tryptophan can be synthesized through the reaction of tryptophan with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The trifluoroacetic anhydride reacts with the amino group of tryptophan, forming the N-trifluoroacetyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trifluoroacetyl)-L-tryptophan has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Trifluoroacetyl)-L-tryptophan is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic chemistry and as a probe in biological studies .

Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKHZTZDMCZNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?

A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []

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